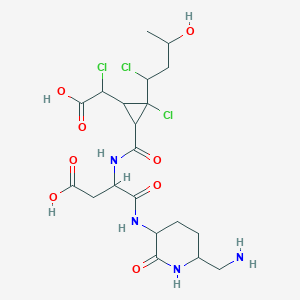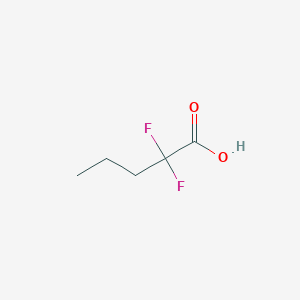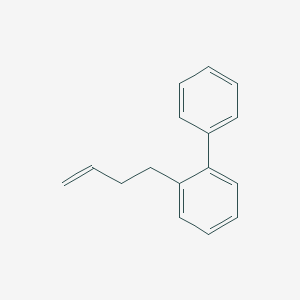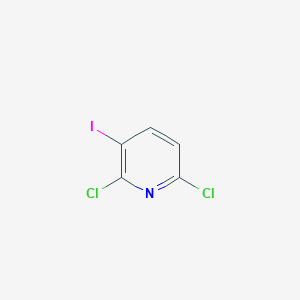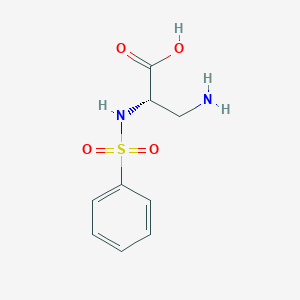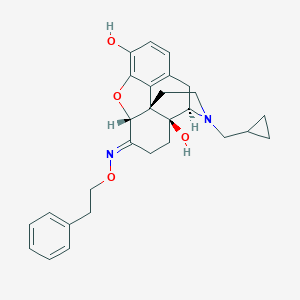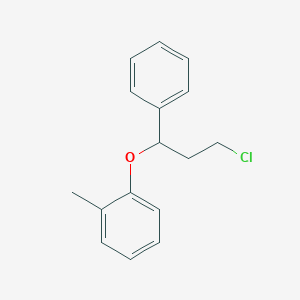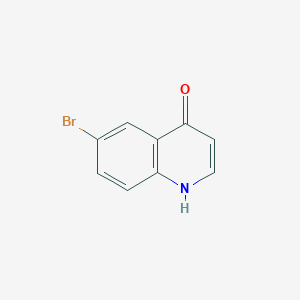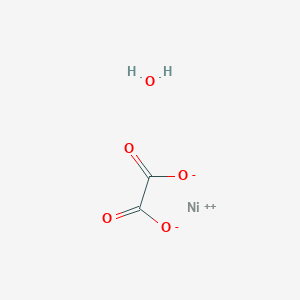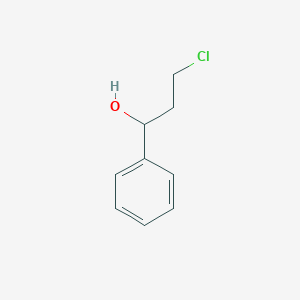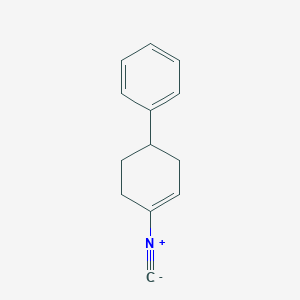
(4-Isocyano-cyclohex-3-enyl)-benzene
Vue d'ensemble
Description
(4-Isocyano-cyclohex-3-enyl)-benzene is an organic compound with the molecular formula C13H13N It is characterized by the presence of an isocyanide group attached to a cyclohexene ring, which is further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Isocyano-cyclohex-3-enyl)-benzene typically involves the reaction of cyclohex-3-enylamine with phosgene or a similar reagent to introduce the isocyanide group. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques is common to achieve high purity levels of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanide group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where the isocyanide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
(4-Isocyano-cyclohex-3-enyl)-benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and protein labeling.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Isocyano-cyclohex-3-enyl)-benzene involves its interaction with molecular targets such as enzymes and receptors. The isocyanide group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- (4-Isocyano-cyclohex-3-enyl)-benzene
- 4-Phenylcyclohex-1-enyl isocyanide
- 4-Phenylcyclohex-1-enylisonitrile
Uniqueness: this compound is unique due to its specific structural arrangement, which combines the properties of both cyclohexene and benzene rings with an isocyanide group
Propriétés
IUPAC Name |
(4-isocyanocyclohex-3-en-1-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,9,12H,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELZBCMFFALINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CCC(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573360 | |
| Record name | 4-Isocyano-1,2,3,6-tetrahydro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128798-39-0 | |
| Record name | (4-Isocyano-3-cyclohexen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128798-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isocyano-1,2,3,6-tetrahydro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)
